1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by a pyrrolo-pyridine core structure, which is known for its biological activity and versatility in chemical synthesis .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as inhibitors for specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of signal transduction pathways in cancer cells or disruption of microbial cell wall synthesis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanol: This compound has a similar core structure but differs in the functional group attached to the pyridine ring.
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: Another related compound with a carboxylic acid group instead of an amine group.
1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride: This compound has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from those of its analogs.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHBSWJOZDDAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267876-36-8 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=267876-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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